2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride
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Overview
Description
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride is a synthetic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and industrial processes . This compound, in particular, is characterized by its unique structure, which includes a tetrazole ring and an ethanamine moiety substituted with diethyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives typically involves the [3+2] cycloaddition reaction between azides and nitriles . For 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride, a common synthetic route includes the reaction of a suitable nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of primary alcohols or aldehydes, which react with molecular iodine and ammonia to form nitrile intermediates. These intermediates then undergo [3+2] cycloaddition with dicyandiamide and sodium azide to produce the desired tetrazole compound .
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include tetrazole N-oxides, amine derivatives, and various substituted tetrazoles .
Scientific Research Applications
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the production of corrosion inhibitors, explosives, and rocket propellants.
Mechanism of Action
The mechanism of action of 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring mimics the carboxylic acid functional group, allowing it to bind to enzyme active sites and receptor proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Etazene: A benzimidazole opioid with a similar ethanamine structure but different pharmacological properties.
Oteseconazole and Quilseconazole: Antifungal drugs with tetrazole rings, used for their high selectivity and low toxicity.
Uniqueness
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethyl and phenyl groups with the tetrazole ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
108873-06-9 |
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Molecular Formula |
C13H20ClN5 |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N,N-diethyl-2-(5-phenyltetrazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H19N5.ClH/c1-3-17(4-2)10-11-18-15-13(14-16-18)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
InChI Key |
XUKNQOUDJKSVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1N=C(N=N1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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